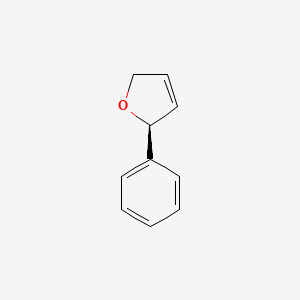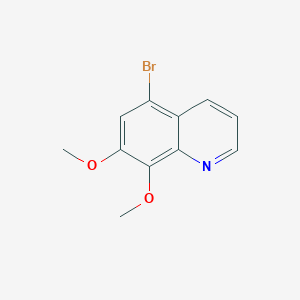
(S)-2-phenyl-2,5-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-phenyl-2,5-dihydrofuran is an organic compound characterized by a furan ring with a phenyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-phenyl-2,5-dihydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetaldehyde and 1,3-butadiene.
Cyclization Reaction: The key step involves a cyclization reaction where phenylacetaldehyde reacts with 1,3-butadiene under acidic conditions to form the furan ring.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-phenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl-substituted furanones.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with reagents such as aluminum chloride (AlCl₃) as the catalyst.
Major Products
Oxidation: Phenyl-substituted furanones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various phenyl-substituted derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
(S)-2-phenyl-2,5-dihydrofuran is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active molecules.
Medicine
The compound has shown promise in medicinal chemistry as a scaffold for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism by which (S)-2-phenyl-2,5-dihydrofuran exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylfuran: Lacks the dihydro component, making it less flexible.
2,5-dihydrofuran: Lacks the phenyl group, reducing its potential for aromatic interactions.
Tetrahydrofuran: Fully saturated, leading to different chemical reactivity.
Uniqueness
(S)-2-phenyl-2,5-dihydrofuran is unique due to the combination of the furan ring, phenyl group, and the specific (S)-configuration. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10O |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
(2S)-2-phenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C10H10O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-7,10H,8H2/t10-/m0/s1 |
InChI-Schlüssel |
WQMKMOVWAJSEFA-JTQLQIEISA-N |
Isomerische SMILES |
C1C=C[C@H](O1)C2=CC=CC=C2 |
Kanonische SMILES |
C1C=CC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)


![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)



